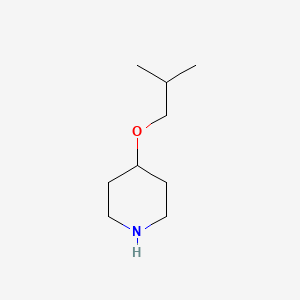

4-(2-Methylpropoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)7-11-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCDOLZOAYIDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883530-42-5 | |

| Record name | 4-(2-methylpropoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Methylpropoxy Piperidine and Analogous Structures

Precursor Synthesis and Starting Material Derivatization Strategies

The synthesis of 4-(2-Methylpropoxy)piperidine often commences from readily available piperidine (B6355638) derivatives, which are then functionalized. A common and efficient strategy involves the use of N-protected 4-hydroxypiperidine (B117109) as a key precursor. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions nbinno.com.

The synthesis of the N-Boc-4-hydroxypiperidine precursor can be achieved from 4-piperidone hydrochloride hydrate. This process involves the reduction of the ketone functionality, typically using a reducing agent like sodium borohydride in a methanolic solution, to yield 4-hydroxypiperidine. Subsequently, the secondary amine of the piperidine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base such as potassium carbonate google.com.

Once the N-protected 4-hydroxypiperidine is obtained, the pivotal derivatization step is the introduction of the 2-methylpropoxy (isobutoxy) group at the C4 position. This is typically accomplished via the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the hydroxyl group on the piperidine ring to form an alkoxide, followed by nucleophilic attack on a primary alkyl halide, such as isobutyl bromide or isobutyl iodide wikipedia.orgmasterorganicchemistry.com. To facilitate the deprotonation, a strong base like sodium hydride (NaH) is often used in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) masterorganicchemistry.com. The resulting alkoxide then displaces the halide from the isobutyl substrate to form the desired ether linkage wikipedia.org. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction doubtnut.comlibretexts.org.

An overview of this common synthetic pathway is presented in the table below.

| Step | Reactant(s) | Reagent(s) | Product | Description |

| 1 | 4-Piperidone | Sodium borohydride (NaBH₄), Methanol | 4-Hydroxypiperidine | Reduction of the ketone to a secondary alcohol google.com. |

| 2 | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., K₂CO₃) | N-Boc-4-hydroxypiperidine | Protection of the piperidine nitrogen google.com. |

| 3 | N-Boc-4-hydroxypiperidine | Sodium hydride (NaH), Isobutyl bromide | N-Boc-4-(2-methylpropoxy)piperidine | Williamson ether synthesis to form the isobutoxy ether wikipedia.orgmasterorganicchemistry.com. |

| 4 | N-Boc-4-(2-methylpropoxy)piperidine | Strong acid (e.g., HCl, TFA) | This compound | Deprotection of the Boc group to yield the final compound jgtps.com. |

Classical and Modern Approaches for Piperidine Ring Construction

Instead of modifying a pre-existing ring, the this compound scaffold can be constructed from acyclic precursors. This approach offers the advantage of installing the desired substituents during the ring-forming process.

Intramolecular Cyclization Techniques

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear molecule containing both the nitrogen atom and a reactive terminus is induced to form a cyclic structure researchgate.net. Various methods can be employed to achieve this transformation.

Reductive Hydroamination/Cyclization: An acyclic amino-alkyne can undergo an acid-mediated cyclization. The reaction proceeds through the formation of an enamine, which generates an iminium ion intermediate. Subsequent reduction of this intermediate leads to the formation of the piperidine ring nih.gov. For the synthesis of a 4-alkoxy derivative, the starting alkyne would need to be appropriately functionalized.

Radical-Mediated Cyclization: N-centered radicals can be generated from acyclic amine derivatives, which then undergo a 1,6-hydrogen atom transfer (HAT) followed by cyclization to form the piperidine ring nih.gov.

Aza-Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic amine with a carbonyl compound. This method is particularly effective for creating 4-hydroxypiperidines, which can then be alkylated as described previously rsc.org.

Intermolecular Coupling Reactions

Intermolecular strategies involve the coupling of two or more separate components to build the piperidine ring. These methods, often referred to as annulation reactions, are highly convergent.

[5+1] Annulation: In this approach, a five-atom component containing a nitrogen source reacts with a one-atom component. Reductive amination is a common method used in [5+1] annulations nih.gov. For instance, a δ-ketoamine can cyclize upon itself via intramolecular reductive amination to form the piperidine ring.

[4+2] Cycloaddition (Aza-Diels-Alder Reaction): This powerful reaction involves the coupling of an azadiene (a four-atom component containing a C=N-C=C system) with a dienophile (a two-atom component). This method allows for the stereoselective construction of substituted piperidine derivatives nih.govresearchgate.net. The substituents on both the azadiene and the dienophile can be chosen to yield the desired substitution pattern in the final product.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of the piperidine ring. This reaction involves the condensation of an amine with a carbonyl group to form an imine or iminium ion, which is then reduced in situ to the corresponding amine researchgate.net.

A particularly elegant approach is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with a primary amine or ammonia chim.it. The reaction proceeds through the sequential formation and reduction of two imine intermediates, forming both C-N bonds of the heterocycle in a single operational step. To synthesize this compound via this route, a precursor such as 3-(2-methylpropoxy)pentane-1,5-dial would be required to react with a source of ammonia.

| Method | Precursor Type | Key Transformation | Product |

| Double Reductive Amination | 1,5-Dicarbonyl compound + Amine | Condensation and in situ reduction | Substituted Piperidine |

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Imine/Iminium ion formation and reduction | Substituted Piperidine |

Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers

Creating specific stereoisomers of substituted piperidines is of great importance, particularly in pharmaceutical chemistry. If the piperidine ring contains additional substituents, this compound can exist as multiple enantiomers and diastereomers. Stereoselective synthesis aims to produce a single desired stereoisomer.

Chiral Auxiliary-Mediated Syntheses

One of the most reliable and versatile methods for controlling stereochemistry during synthesis is the use of a chiral auxiliary wikipedia.org. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a subsequent reaction through steric hindrance or other electronic effects, and is then removed to reveal the enantiomerically enriched product rsc.orgresearchgate.net.

Evans' oxazolidinones are a class of highly effective chiral auxiliaries widely used in asymmetric synthesis nih.govresearchgate.net. They are particularly effective in controlling the stereochemistry of enolate alkylation and aldol reactions rsc.orgyoutube.com. A hypothetical strategy for the asymmetric synthesis of a chiral derivative of this compound using an Evans auxiliary could proceed as follows:

Attachment of Auxiliary: An acyclic precursor, such as a carboxylic acid derivative, is covalently attached to a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) researchgate.netsigmaaldrich.com.

Stereoselective Bond Formation: The resulting N-acyl oxazolidinone is converted into its enolate by treatment with a suitable base. This chiral enolate can then react with an electrophile in a highly diastereoselective manner. For instance, an asymmetric alkylation reaction could be used to set a stereocenter that will ultimately become part of the piperidine backbone rsc.orgresearchgate.net. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face youtube.com.

Cyclization Precursor Formation: Further modification of the alkylated product would be necessary to elaborate it into a suitable precursor for intramolecular cyclization (e.g., an amino-ester or amino-ketone).

Ring Closure and Auxiliary Removal: The precursor is then cyclized to form the piperidine ring. Finally, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the enantiomerically enriched piperidine product. The auxiliary can often be recovered and reused wikipedia.org.

This strategy allows for the precise control of absolute stereochemistry, making it a powerful tool for accessing specific, enantiomerically pure piperidine-containing target molecules rsc.org.

| Chiral Auxiliary Type | Common Application | Stereochemical Control Mechanism |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Steric shielding of one enolate face, leading to high diastereoselectivity researchgate.netyoutube.com. |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric alkylations, Diels-Alder reactions | Rigid bicyclic structure provides a strong steric bias for enolate reactions researchgate.net. |

| Pseudoephedrine | Asymmetric alkylation | Forms a chiral enolate that is chelated to the lithium cation, creating a rigid structure that directs alkylation wikipedia.org. |

Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis is a cornerstone in the synthesis of chiral piperidine derivatives, enabling the production of enantiomerically enriched compounds. Various catalytic systems have been developed to facilitate the asymmetric formation of the piperidine ring.

One notable approach involves the use of chiral catalysts in annulation reactions. For instance, a C2-symmetric chiral phosphepine has been effectively employed as a catalyst in the [4+2] annulation of imines with allenes, yielding a variety of functionalized piperidine derivatives with excellent stereoselectivity. mendeley.com Another powerful method is the organocatalytic, one-pot, four-component synthesis of highly substituted piperidines. This reaction, mediated by a diphenylprolinol silyl ether, proceeds via a Michael reaction followed by a domino aza-Henry reaction/hemiaminalization, demonstrating high diastereo- and enantioselectivity. nih.gov

Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), have also proven to be highly effective in a range of asymmetric transformations leading to chiral building blocks for piperidine synthesis. sigmaaldrich.comlabinsights.nl These catalysts activate substrates towards nucleophilic attack in reactions like Diels-Alder and nucleophilic additions, thereby establishing the desired stereochemistry early in the synthetic sequence. Furthermore, chiral guanidines and their derivatives have emerged as powerful organocatalysts, leveraging their strong basicity and hydrogen-bond donating ability to control stereoselectivity in numerous organic transformations. rsc.org

The following table summarizes representative asymmetric catalytic methods for piperidine synthesis:

| Catalytic System | Reaction Type | Key Features | Reference |

| Chiral Phosphepine | [4+2] Annulation | High enantioselectivity in the formation of functionalized piperidines. | mendeley.com |

| Diphenylprolinol Silyl Ether | Four-Component Michael/aza-Henry Cascade | One-pot synthesis with excellent diastereo- and enantioselectivity. | nih.gov |

| Chiral Oxazaborolidinium Ions (COBIs) | Lewis Acid Catalysis (e.g., Diels-Alder) | Efficient activation of carbonyl compounds for various asymmetric reactions. | sigmaaldrich.comlabinsights.nl |

| Chiral Guanidines | Organocatalysis | Strong basicity and H-bond donating ability for stereocontrol. | rsc.org |

Diastereoselective Reaction Control

Achieving specific diastereoselectivity is crucial when multiple stereocenters are present in the target piperidine structure. Several strategies have been developed to control the relative stereochemistry of substituents on the piperidine ring.

A prominent method involves the diastereoselective functionalization of pre-existing piperidine precursors. For example, the carbolithiation of C4-methyl-substituted piperidine enecarbamates has been shown to proceed with high diastereoselectivity, yielding vicinally difunctionalized piperidines as single diastereomers. escholarship.org Similarly, a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones provides a highly diastereoselective route to 4-hydroxypiperidin-2-ones. nih.gov

Furthermore, the reduction of substituted dihydropyridines can be performed with high diastereoselectivity. For instance, the reduction of certain dihydropyridines using specific acid and borohydride reagents can lead to highly substituted tetrahydropyridines with excellent diastereomeric purity.

The table below highlights key diastereoselective methods in piperidine synthesis:

| Reaction Type | Key Reagents/Catalysts | Diastereoselectivity Outcome | Reference |

| Carbolithiation | Alkyllithiums on C4-substituted enecarbamates | High diastereoselectivity, single diastereomer formation. | escholarship.org |

| Reductive Aldol Cyclization | Cu(I) catalyst | Highly diastereoselective synthesis of 4-hydroxypiperidin-2-ones. | nih.gov |

Regioselective Functionalization of the Piperidine Core

The ability to selectively introduce functional groups at specific positions on the piperidine ring is essential for the synthesis of target molecules like this compound. The C4 position is a common target for such functionalization.

Direct C-H functionalization has emerged as a powerful tool for regioselective modification. By employing sterically demanding dirhodium catalysts, it is possible to direct the functionalization of N-protected piperidines to the sterically most accessible C4 position, overcoming the electronic preference for the C2 position. nih.gov Similarly, palladium-catalyzed C(sp3)–H arylation at the C4 position of piperidines has been achieved with high regioselectivity using specific directing groups. acs.org

Another strategy involves the use of blocking groups to direct alkylation to the C4 position of the pyridine (B92270) ring, which can then be reduced to the corresponding piperidine. A maleate-derived blocking group has been shown to enable excellent control for Minisci-type decarboxylative alkylation at the C4 position of pyridines. escholarship.orgnih.govresearchgate.netrsc.org The regioselectivity of pyridine alkylation can also be controlled by the aggregation state of the alkyllithium reagent, with tetrameric clusters favoring C4-alkylation. acs.org

The following table summarizes methods for the regioselective functionalization of the piperidine core at the C4 position:

| Method | Key Reagents/Catalysts | Regioselectivity | Reference |

| Direct C-H Functionalization | Sterically demanding dirhodium catalysts | Selective for the C4 position. | nih.gov |

| Palladium-Catalyzed C-H Arylation | Palladium acetate with directing groups | High regioselectivity for the C4 position. | acs.org |

| Minisci-type Alkylation with Blocking Group | Maleate-derived blocking group, AgNO3, (NH4)2S2O8 | Exquisite control for C4 alkylation. | escholarship.orgnih.govresearchgate.netrsc.org |

| Alkyllithium Alkylation | Tetrameric alkyllithium clusters | Favors C4-alkylation. | acs.org |

Synthetic Strategies for the Isopropoxy Side Chain Incorporation

The introduction of the 2-methylpropoxy (isobutoxy) group at the C4 position of the piperidine ring is a key step in the synthesis of the target compound. The most direct and widely applicable method for this transformation is the Williamson ether synthesis.

This classical S_N2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. In the context of this compound synthesis, this would typically involve the following steps:

Preparation of a 4-hydroxypiperidine precursor: This can be achieved through various methods, including the reduction of 4-piperidone. The nitrogen of the piperidine is often protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Deprotonation of the hydroxyl group: The N-protected 4-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.

Alkylation with an isobutyl halide: The resulting alkoxide is then reacted with an isobutyl halide, such as isobutyl bromide, to form the desired ether linkage.

The reaction conditions for the Williamson ether synthesis can be optimized by the choice of base, solvent, and temperature to maximize the yield of the desired this compound derivative.

A representative reaction scheme is as follows:

N-Boc-4-hydroxypiperidine + NaH → Sodium salt of N-Boc-4-hydroxypiperidine

Sodium salt of N-Boc-4-hydroxypiperidine + Isobutyl bromide → N-Boc-4-(2-Methylpropoxy)piperidine + NaBr

Finally, deprotection of the nitrogen-protecting group, if necessary, would yield the target compound, this compound.

Advanced Derivatization and Analog Development of 4 2 Methylpropoxy Piperidine

N-Substitution and Quaternization of the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring in 4-(2-methylpropoxy)piperidine is a key site for synthetic modification. N-substitution involves the replacement of the hydrogen atom on the nitrogen with various functional groups, which can significantly alter the molecule's properties. Common N-substituents include alkyl, aryl, and acyl groups. For instance, N-alkylation can be achieved by reacting this compound with alkyl halides. This process is a form of nucleophilic substitution where the nitrogen atom acts as the nucleophile.

Quaternization is the process of converting the tertiary amine of a substituted piperidine into a quaternary ammonium (B1175870) salt. This is typically achieved by reacting the piperidine derivative with an alkylating agent. Quaternization introduces a permanent positive charge on the nitrogen atom, which can have profound effects on the molecule's biological activity and physical properties. For example, quaternization can increase water solubility and influence how the molecule interacts with biological targets. The reactivity in these reactions can be influenced by the nature of the substituents on the piperidine ring.

Modifications and Functionalization at the Piperidine Ring Carbon Atoms (C2, C3, C5, C6)

Electrophilic and Nucleophilic Substitutions

The carbon atoms of the piperidine ring can also be functionalized. The reactivity of the C-H bonds at different positions (C2, C3, C4, C5, C6) can be influenced by the protecting group on the nitrogen and the presence of other substituents. nih.gov

Electrophilic Substitution: The piperidine ring is generally considered electron-rich and thus susceptible to electrophilic attack. However, the nitrogen atom is the most nucleophilic site. To achieve electrophilic substitution on the carbon atoms, the nitrogen is often protected with an electron-withdrawing group. This deactivates the nitrogen and can direct electrophiles to the carbon atoms. uoanbar.edu.iq The position of substitution (e.g., C3) is influenced by the stability of the resulting carbocation intermediate. uoanbar.edu.iqyoutube.com

Nucleophilic Substitution: Nucleophilic substitution on the piperidine ring is less common and typically requires the presence of a good leaving group on one of the carbon atoms. nih.gov For instance, a hydroxyl group at a specific carbon can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile.

Cross-Coupling Reactions

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the introduction of a wide variety of substituents onto the piperidine ring. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. For example, Suzuki and Sonogashira cross-coupling reactions can be used to introduce aryl, alkenyl, and alkynyl groups at specific positions on the piperidine ring. scribd.com Recent advancements have also utilized radical cross-coupling methods for the modular and enantioselective assembly of complex piperidine derivatives. chemistryviews.org

Structural Variations of the Alkoxy Substituent at C4

The 2-methylpropoxy group at the C4 position is a key feature of the parent compound. Modifying this alkoxy substituent can lead to a diverse range of analogs with potentially different biological activities. For instance, the length of the alkyl chain, the degree of branching, and the introduction of other functional groups (e.g., fluorine, hydroxyl) can all be varied. acs.org The synthesis of these analogs often involves the reaction of 4-hydroxypiperidine (B117109) with different alkylating agents. The nature of the C4 substituent can significantly influence the molecule's lipophilicity and its ability to interact with biological targets. researchgate.netnih.gov

| Starting Material | Reagent | Resulting C4-Substituent | Potential Application |

| 4-Hydroxypiperidine | 1-bromo-3-methylbutane | 3-Methylbutoxy | Pharmaceutical intermediate |

| 4-Hydroxypiperidine | 1-bromohexane | Hexyloxy | Pharmaceutical intermediate |

| 4-Hydroxypiperidine | Benzyl bromide | Benzyloxy | Pharmaceutical intermediate |

Synthesis of Spiropiperidine and Condensed Piperidine Systems Incorporating the Core

To explore new three-dimensional chemical space, the this compound core can be incorporated into more complex ring systems. rsc.org

Spiropiperidines: These are bicyclic compounds where two rings share a single common atom. Spiropiperidines can be synthesized from a preformed piperidine ring or by forming the piperidine ring on a pre-existing carbocyclic or heterocyclic ring. rsc.orgwhiterose.ac.uk For instance, a ketone at the C4 position of the piperidine ring can serve as a starting point for the construction of a spirocyclic system.

Condensed Piperidine Systems: In these systems, the piperidine ring is fused to another ring. These can be synthesized through various cyclization reactions. For example, intramolecular reactions can be used to form a new ring fused to the piperidine core. acs.org

High-Throughput Synthesis and Combinatorial Library Generation

To efficiently explore the chemical space around this compound, high-throughput synthesis and combinatorial chemistry techniques can be employed. nih.govnih.govfortunepublish.com These approaches allow for the rapid generation of large libraries of related compounds by systematically varying the substituents at different positions of the molecule. nih.govfortunepublish.com

Solid-Phase Synthesis: In this technique, the piperidine core is attached to a solid support, and various reagents are added in a stepwise manner to build a library of derivatives. fortunepublish.com This method simplifies purification as excess reagents and byproducts can be easily washed away. fortunepublish.com

Parallel Synthesis: This involves running multiple reactions simultaneously in a spatially separated manner, allowing for the creation of a large number of individual, well-characterized compounds. nih.gov

The combination of these techniques with automated synthesis platforms can significantly accelerate the discovery of new derivatives with desired properties. dispendix.comstanford.edu

Structure Activity Relationship Sar and Structure Function Studies of 4 2 Methylpropoxy Piperidine Derivatives

Computational and Predictive Modeling for SAR Analysis

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of novel compounds and to understand the molecular basis of their action. For derivatives of 4-(2-methylpropoxy)piperidine, these in silico techniques are crucial for guiding synthetic efforts and prioritizing compounds for further experimental evaluation.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govunram.ac.id By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized analogs, thereby streamlining the drug discovery process. nih.gov

For a series of this compound derivatives, a QSAR study would typically involve the generation of a dataset of compounds with varying substituents on the piperidine (B6355638) ring or modifications to the 2-methylpropoxy group. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide range of molecular descriptors, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each molecule. benthamscience.com

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is built to relate the descriptors to the observed biological activity. benthamscience.com For instance, a hypothetical QSAR study on a series of 4-alkoxypiperidine derivatives might reveal that increased lipophilicity at the 4-position and the presence of a hydrogen bond donor on the piperidine nitrogen are positively correlated with binding affinity to a target receptor.

Table 1: Hypothetical QSAR Data for a Series of 4-Alkoxypiperidine Derivatives

| Compound | R Group (at position 4) | LogP | Hydrogen Bond Donors | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| 1 | -OCH(CH3)2 | 2.1 | 1 | 6.5 | 6.3 |

| 2 | -OCH2CH3 | 1.8 | 1 | 6.2 | 6.1 |

| 3 | -OCH3 | 1.5 | 1 | 5.9 | 5.8 |

| 4 | -OCH2CH2CH3 | 2.4 | 1 | 6.8 | 6.9 |

| 5 | -OCH(CH3)CH2CH3 | 2.5 | 1 | 7.0 | 7.1 |

This table is for illustrative purposes and does not represent real experimental data.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov This model can then be used as a 3D query to screen large databases of virtual compounds to identify novel scaffolds that are likely to be active. nih.gov

For this compound derivatives, a pharmacophore model could be generated based on a set of known active compounds or from the crystal structure of the target protein in complex with a ligand. Such a model might highlight the importance of the ether oxygen as a hydrogen bond acceptor, the isobutyl group contributing to a hydrophobic interaction, and the piperidine nitrogen as a potential basic center. Virtual screening against this pharmacophore could identify new molecules with diverse chemical backbones that retain the key interaction points.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uneb.brresearchgate.net This technique provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. uneb.br For derivatives of this compound, docking studies can help to visualize how different substituents on the piperidine ring fit into the binding pocket of a target protein. researchgate.net

Following docking, binding energy calculations can be performed to estimate the affinity of the ligand for the receptor. These calculations, which can range from simple scoring functions to more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), help to rank and prioritize candidate molecules for synthesis and biological testing. researchgate.net

Experimental Design for SAR Elucidation

The design of experiments for elucidating the Structure-Activity Relationship (SAR) of this compound derivatives involves the systematic modification of the molecule's structure and the subsequent evaluation of the biological activity of the resulting analogs. A well-designed SAR study allows for the identification of key structural features that are critical for potency and selectivity.

A typical experimental design would involve the synthesis of a library of compounds where specific regions of the parent molecule are altered. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, researchers systematically varied the length of the alkyl chain and the substitutions on the phenyl rings to optimize binding affinity at dopamine (B1211576) and serotonin (B10506) transporters. nih.gov A similar approach for this compound derivatives could involve:

Variation of the alkoxy group: Replacing the 2-methylpropoxy group with other alkoxy groups of varying size, branching, and lipophilicity to probe the steric and hydrophobic requirements of the binding pocket.

Substitution on the piperidine ring: Introducing substituents at different positions on the piperidine ring to explore additional binding interactions.

Modification of the piperidine nitrogen: Altering the basicity and steric bulk of the piperidine nitrogen by introducing different substituents.

The biological activity of these synthesized analogs would then be assessed in relevant in vitro assays, such as receptor binding assays or enzyme inhibition assays. The resulting data, which correlates structural modifications with changes in activity, forms the basis of the SAR. nih.gov

Table 2: Illustrative SAR Data for 4-Alkoxypiperidine Analogs at a Hypothetical Receptor

| Compound | 4-Position Substituent | N-Substituent | IC50 (nM) |

| A | -OCH2CH(CH3)2 | -H | 50 |

| B | -OCH3 | -H | 200 |

| C | -OCH2Ph | -H | 25 |

| D | -OCH2CH(CH3)2 | -CH3 | 75 |

| E | -OCH2CH(CH3)2 | -CH2Ph | 15 |

This table is for illustrative purposes and is based on general SAR principles for similar scaffolds.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule plays a critical role in its ability to bind to a biological target. nih.gov Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to understand the energy barriers between them. For flexible molecules like this compound derivatives, understanding their conformational preferences is essential for predicting their bioactive conformation—the specific shape the molecule adopts when it binds to its receptor.

The piperidine ring typically exists in a chair conformation, but the orientation of the substituent at the 4-position (axial versus equatorial) can significantly impact biological activity. The 2-methylpropoxy group itself has multiple rotatable bonds, leading to a variety of possible conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to map the potential energy surface of these molecules and identify the most stable conformers. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the predominant conformation in solution.

Stereochemical Effects on Biological Interactions

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. Many biological targets, such as enzymes and receptors, are themselves chiral and will therefore interact differently with the enantiomers of a chiral drug. The introduction of a chiral center into a this compound derivative, for example by substitution at the 3-position of the piperidine ring or on the isobutyl group, would result in a pair of enantiomers.

It is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer). This is because the eutomer has the correct three-dimensional arrangement of atoms to fit optimally into the chiral binding site of the target, while the distomer does not. Therefore, the synthesis and biological evaluation of individual enantiomers is a critical aspect of SAR studies for chiral piperidine derivatives.

In some cases, the different enantiomers may even have qualitatively different biological activities. A study on new series of piperidin-4-one derivatives highlighted the significant effect of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. Therefore, controlling the stereochemistry during synthesis is a key consideration in the design of potent and selective therapeutic agents based on the this compound scaffold.

Mechanistic Investigations and Biological Target Identification in Pre Clinical Models

Enzyme Inhibition and Activation Studies

There is no specific information available in the public domain regarding the direct enzymatic inhibition or activation properties of 4-(2-Methylpropoxy)piperidine. However, the piperidine (B6355638) chemical motif is present in numerous compounds that have been identified as enzyme inhibitors. For instance, certain piperidine derivatives function as aromatase inhibitors, which are crucial in managing hormone-dependent breast cancer by blocking estrogen biosynthesis. nih.gov Another related compound, 4-(2-Methylpropyl)piperidine-2,6-dione, is noted for its interaction with biological macromolecules like enzymes. evitachem.com Without dedicated research on this compound, its potential to modulate enzyme activity remains theoretical.

Receptor Binding and Modulation Assays (e.g., G-protein coupled receptors, ion channels)

Specific receptor binding and modulation data for this compound are not currently available. The piperidine scaffold is a common feature in ligands for various receptors, particularly G-protein coupled receptors (GPCRs). For example, derivatives of piperidine are known to bind to opioid receptors with high affinity and selectivity. nih.govnih.gov A notable example is JDTic, a piperidine derivative that acts as a potent and selective κ-opioid receptor antagonist. nih.gov

Furthermore, other complex piperidine derivatives have been investigated for their effects on serotonin (B10506) receptors, such as 5-HT2A and 5-HT2C, which are important targets in the treatment of neuropsychiatric disorders. drugbank.comnih.govgoogle.com The antipsychotic drug Pimavanserin, which contains a substituted piperidine ring, acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors. drugbank.com Given the prevalence of piperidine structures in receptor ligands, it is plausible that this compound could interact with one or more receptor systems, but this requires experimental validation.

Transporter Interaction and Reuptake Inhibition Analysis

No studies detailing the interaction of this compound with transporters or its potential for reuptake inhibition have been published. The interaction of small molecules with transporters like P-glycoprotein (P-gp) is a critical aspect of their pharmacokinetic profile. mdpi.com Various xenobiotics can modulate the activity of such transporters, affecting the bioavailability of other drugs. mdpi.comnih.gov The potential for this compound to act as a substrate or inhibitor for transporters remains an open area for investigation.

Signaling Pathway Perturbation and Cellular Response Characterization

Characterization of signaling pathway perturbations and cellular responses induced by this compound has not been reported. The biological activity of a compound is ultimately mediated by its effects on intracellular signaling cascades. Techniques like network pharmacology are often employed to predict the targets of a compound and the pathways they might influence. nih.govbiorxiv.org For example, the mechanism of action of some complex piperidine-containing molecules involves the modulation of specific signaling pathways that can lead to therapeutic effects. However, without experimental data, the impact of this compound on cellular signaling is unknown.

Investigation of Mechanism of Action (MOA) Hypotheses through in vitro Systems

Due to the absence of published research, there are no established mechanism of action (MOA) hypotheses for this compound to investigate through in vitro systems. The development of an MOA hypothesis typically relies on initial screening data that suggests an interaction with a particular biological target. Subsequent in vitro studies would then be designed to confirm and elaborate on this initial finding.

Macromolecular Interaction Studies (e.g., protein-ligand binding)

Specific protein-ligand binding studies for this compound are not found in the available literature. Computational methods, such as protein-ligand docking, are valuable tools for predicting the binding affinity and mode of interaction between a small molecule and a protein target. mdpi.com These in silico approaches can help to prioritize compounds for further experimental testing. While databases like PubChem and ChEMBL serve as repositories for bioactivity data, they currently lack entries detailing the specific macromolecular interactions of this compound. ontosight.aiontosight.aiuni.lu The binding of ligands to their protein targets can be quantified using various biophysical techniques, including isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), which provide detailed thermodynamic and kinetic parameters of the interaction. diva-portal.org Such studies would be necessary to elucidate the molecular targets of this compound.

Theoretical and Computational Chemistry Applications to 4 2 Methylpropoxy Piperidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule, which in turn govern its reactivity. researchgate.netresearchgate.netrsc.org For 4-(2-Methylpropoxy)piperidine, DFT calculations can provide deep insights into its molecular geometry, electronic stability, and reactivity. researchgate.net

By employing a suitable basis set, such as B3LYP/6-311++G(d,p), the molecular structure of this compound can be optimized to its lowest energy conformation. rsc.org This would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the isobutoxy group relative to the piperidine (B6355638) ring. The piperidine ring is known to adopt a chair conformation, and these calculations can determine the energetic preference for the 4-substituent being in an axial versus an equatorial position. wikipedia.org

Furthermore, quantum chemical calculations can elucidate the electronic properties through the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. ekb.egresearchgate.net For piperidine derivatives, these calculations can help in understanding their nucleophilic or electrophilic nature. ekb.egresearchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is valuable for predicting how this compound might interact with biological macromolecules. Global chemical reactivity descriptors, derived from the FMO energies, provide quantitative measures of the molecule's reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.0 eV | Suggests high chemical stability |

| Dipole Moment | 2.1 D | Indicates moderate polarity |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment. researchgate.netmdpi.com For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape. rsc.orgnih.govresearchgate.net

MD simulations can be performed in an explicit solvent, such as water, to mimic physiological conditions. researchgate.net This allows for the study of how the solvent influences the conformational preferences of the molecule. The piperidine ring itself can undergo ring puckering, and the isobutoxy side chain has several rotatable bonds, leading to a multitude of possible conformations. MD simulations can map the potential energy surface of the molecule and identify the most stable and frequently occurring conformations. rsc.org

Key analyses from MD simulations include the Root-Mean-Square Deviation (RMSD) to assess the stability of the molecule's conformation over time, and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.netnih.gov The Solvent-Accessible Surface Area (SASA) can also be calculated to understand how the molecule is exposed to the solvent. researchgate.net Furthermore, the analysis of hydrogen bonding between the piperidine's nitrogen atom and water molecules can provide insights into its solvation properties. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful tool not only for understanding molecular properties but also for elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.netacs.org For this compound, DFT studies could be employed to investigate various reaction pathways, such as its synthesis or potential metabolic transformations. For instance, the synthesis of this compound could involve the hydrogenation of a corresponding pyridine (B92270) derivative. nih.gov DFT could be used to model the reaction pathway of this hydrogenation on a catalyst surface, identifying transition states and calculating activation energies. researchgate.net

Another area of application is in predicting the metabolism of this compound. DFT can be used to model the interaction of the molecule with metabolizing enzymes, such as cytochrome P450s. By calculating the activation energies for different potential metabolic reactions (e.g., N-dealkylation, C-hydroxylation), the most likely metabolic pathways can be predicted. This involves locating the transition state structures for each potential reaction and calculating the corresponding energy barriers.

These studies provide a detailed, atomistic understanding of the reaction, including the electronic and structural changes that occur. researchgate.net Thermodynamic parameters like Gibbs free energy and activation energy can be calculated to determine the feasibility and rate of a reaction. researchgate.net

In Silico Prediction of Potential Biological Activities and Selectivity Profiles

In the early stages of drug discovery, in silico methods are invaluable for predicting the potential biological activities of new compounds, thereby guiding experimental efforts. clinmedkaz.orgclinmedkaz.orgresearchgate.netnih.govnih.govbiorxiv.orgmemphis.eduresearchgate.net For this compound, various computational tools can be used to predict its likely protein targets and pharmacological effects. clinmedkaz.orgclinmedkaz.org

Web-based platforms like SwissTargetPrediction can be used to identify the most probable protein targets of a molecule based on its 2D and 3D similarity to known bioactive compounds. clinmedkaz.org Similarly, the PASS (Prediction of Activity Spectra for Substances) online tool can predict a wide range of biological activities, from pharmacological effects to mechanisms of action. clinmedkaz.orgclinmedkaz.orgresearchgate.net These predictions are based on the structure-activity relationships of a large database of known compounds. For piperidine derivatives, these tools have been used to predict activities such as anticancer, central nervous system effects, and antimicrobial properties. clinmedkaz.orgclinmedkaz.orgnih.gov

Molecular docking is another crucial in silico technique that predicts the binding mode and affinity of a small molecule to the active site of a target protein. researchgate.netnih.gov If a potential target for this compound is identified, molecular docking can be used to model their interaction, providing insights into the binding energy and the key amino acid residues involved in the interaction. This can help in understanding the selectivity of the compound for different protein targets.

Table 3: Hypothetical PASS Predictions for this compound

| Predicted Activity | Pa (Probability to be active) | Pl (Probability to be inactive) |

|---|---|---|

| GPCR ligand | 0.65 | 0.02 |

| Kinase inhibitor | 0.58 | 0.05 |

| Ion channel blocker | 0.52 | 0.08 |

Cheminformatics and Data Mining for Analog Discovery

Cheminformatics and data mining techniques are essential for exploring the chemical space around a lead compound and for identifying analogs with improved properties. tandfonline.comnih.govresearchgate.nettandfonline.com These approaches leverage large chemical databases and computational models to guide the design of new molecules.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics. nih.govtandfonline.comnih.govresearchgate.nettandfonline.com If a set of piperidine derivatives with known biological activity is available, a QSAR model can be developed to correlate their structural features (descriptors) with their activity. tandfonline.comnih.govtandfonline.com This model can then be used to predict the activity of new, unsynthesized analogs of this compound. Both 2D and 3D-QSAR models can be generated to understand the structural requirements for a desired biological activity. nih.gov

Virtual screening of large compound libraries is another powerful cheminformatics approach. researchgate.net Based on the structure of this compound, similarity searches can be performed on databases like ZINC or ChEMBL to identify commercially available or synthetically accessible analogs. nih.gov Alternatively, pharmacophore models can be developed based on the key structural features required for binding to a specific target, and these models can be used to screen libraries for compounds that match the pharmacophore. The discovery of such analogs can provide valuable information for structure-activity relationship (SAR) studies. nih.gov

Biorecognition and Metabolism Studies of 4 2 Methylpropoxy Piperidine and Derivatives in Model Systems

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 interactions in in vitro hepatic models)

The enzymatic biotransformation of xenobiotics, particularly in hepatic models, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govwalshmedicalmedia.com For a compound like 4-(2-Methylpropoxy)piperidine, several metabolic pathways are anticipated, driven mainly by oxidative reactions catalyzed by CYPs. The metabolism of numerous drugs containing a piperidine (B6355638) moiety has been shown to involve CYP3A4 and CYP2D6. acs.orgnih.govnih.gov

The primary sites for metabolic attack on this compound are predicted to be the piperidine ring and the 2-methylpropoxy side chain.

O-Dealkylation of the 2-Methylpropoxy Group: A major anticipated metabolic route is the O-dealkylation of the isobutoxy group. This reaction is a common pathway for alkoxy-substituted compounds and is catalyzed by CYP enzymes. nih.govwashington.eduwashington.edu The process is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, followed by the insertion of a hydroxyl group to form an unstable hemiacetal. This intermediate would then spontaneously cleave to yield 4-hydroxypiperidine (B117109) and 2-methylpropanal.

Hydroxylation of the Piperidine Ring: The piperidine ring itself is susceptible to hydroxylation at positions alpha, beta, or gamma to the nitrogen atom. This is a well-documented metabolic pathway for piperidine-containing structures. nih.govresearchgate.net Hydroxylation increases the polarity of the molecule, facilitating its excretion.

Hydroxylation of the 2-Methylpropoxy Group: The terminal methyl groups and the tertiary carbon of the 2-methylpropoxy side chain are also potential sites for oxidative attack by CYP enzymes. This would result in the formation of primary or tertiary alcohol metabolites. The metabolism of the isobutyl group in other compounds, such as ibuprofen, demonstrates hydroxylation at various positions of the alkyl chain. nih.gov

The specific CYP isozymes involved would likely include CYP3A4 and CYP2D6, given their broad substrate specificity and known role in metabolizing piperidine derivatives. acs.orgnih.govnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to confirm the exact contributions of each isozyme.

Microbial Metabolism and Biotransformation of the Compound

Microbial systems are frequently used as models for mammalian metabolism and have demonstrated the capacity to biotransform a wide range of xenobiotics, including nitrogen-containing heterocyclic compounds.

Fungal Biotransformation: Fungi, particularly from the genus Cunninghamella, are known to produce metabolites that are very similar to those formed in mammalian systems, owing to their possession of cytochrome P450 monooxygenases. nih.gov It is anticipated that incubation of this compound with Cunninghamella species (e.g., C. elegans or C. blakesleeana) would yield hydroxylated metabolites, likely on both the piperidine ring and the 2-methylpropoxy side chain, mirroring the pathways observed in hepatic models. The filamentous fungus Graphium sp. has been shown to metabolize and cometabolize various cyclic ethers, suggesting it could also potentially transform the piperidine and ether components of the target compound. nih.govasm.orgasm.org

Bacterial Biotransformation: Certain bacterial strains have the enzymatic machinery to degrade piperidine and related structures. For instance, Mycobacterium aurum has been shown to degrade piperidine by initially cleaving the C-N bond, leading to the formation of glutaric acid. nih.govresearchgate.net It is plausible that bacteria could initiate the degradation of this compound through a similar ring-opening mechanism. Additionally, some anaerobic bacteria can degrade piperidine when nitrate (B79036) is available as an electron acceptor. nih.gov

The biotransformation products in microbial systems would depend on the specific enzymes present in the chosen microorganism. Common reactions include hydroxylation, N-oxidation, and ring cleavage.

Identification and Characterization of Metabolites (Non-human focus)

Based on the predicted enzymatic and microbial biotransformation pathways, a number of metabolites of this compound can be postulated. The identification and characterization of these metabolites in in vitro systems would typically involve techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Below is a table of predicted metabolites resulting from Phase I biotransformation reactions.

| Predicted Metabolite Name | Metabolic Reaction | Molecular Formula of Metabolite | Change in Mass (Da) |

| 4-Hydroxypiperidine | O-Dealkylation | C₅H₁₁NO | -56.10 |

| 4-(2-Methylpropoxy)-2-hydroxypiperidine | Ring Hydroxylation | C₁₀H₂₁NO₂ | +15.99 |

| 4-(2-Methylpropoxy)-3-hydroxypiperidine | Ring Hydroxylation | C₁₀H₂₁NO₂ | +15.99 |

| 4-(1-Hydroxy-2-methylpropoxy)piperidine | Side Chain Hydroxylation | C₁₀H₂₁NO₂ | +15.99 |

| 4-(2-Hydroxymethyl-propoxy)piperidine | Side Chain Hydroxylation | C₁₀H₂₁NO₂ | +15.99 |

| 2-Methyl-3-(piperidin-4-yloxy)propanoic acid | Side Chain Oxidation | C₁₀H₁₉NO₃ | +29.99 |

These predicted metabolites would need to be confirmed through rigorous analytical techniques, including comparison with synthesized chemical standards.

Stability Studies in Biological Media (e.g., plasma, microsomes, in vitro buffers)

The stability of a compound in biological media is a critical parameter in understanding its pharmacokinetic profile.

Stability in Microsomes: The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of NADPH, a necessary cofactor for CYP enzymes. enamine.netmdpi.comprotocols.io The concentration of the parent compound would be monitored over time by LC-MS/MS. From these data, key parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated. These values provide an estimate of how rapidly the compound is metabolized by the liver. enamine.netprotocols.io

A representative data table from such a study is shown below.

| Species | t₁/₂ (min) | Clᵢₙₜ (µL/min/mg protein) |

| Human | 45 | 30.8 |

| Rat | 25 | 55.4 |

| Mouse | 18 | 76.9 |

Stability in Plasma: Plasma stability studies are conducted to evaluate the susceptibility of a compound to degradation by plasma enzymes (e.g., esterases, amidases). The compound would be incubated in plasma from different species, and its concentration would be measured over time. For an ether-linked compound like this compound, significant degradation in plasma is generally not expected unless there are other labile functional groups.

Stability in In Vitro Buffers: Chemical stability is assessed by incubating the compound in various buffer solutions at different pH values (e.g., pH 2.0 to simulate gastric fluid and pH 7.4 to simulate physiological conditions). This helps to determine if the compound is prone to non-enzymatic degradation, such as hydrolysis. The ether linkage in this compound is expected to be stable under these conditions.

Applications in Chemical Research and Development

As a Versatile Building Block in Complex Chemical Synthesis

There is no specific information available in the scientific literature detailing the use of 4-(2-Methylpropoxy)piperidine as a versatile building block in the synthesis of complex chemical structures. While the piperidine (B6355638) moiety is a common structural motif in many bioactive compounds, the role of the 4-isobutoxy substituent in directing synthetic pathways or conferring specific properties to target molecules has not been explicitly studied or reported.

Role in Catalysis and Reaction Methodology Development

No research findings were identified that describe the use of this compound in the field of catalysis or in the development of new reaction methodologies. Its potential as a ligand for metal catalysts or as an organocatalyst has not been explored in published studies.

Exploration in Materials Science (e.g., polymer chemistry, supramolecular assemblies)

The application of this compound in materials science, including its potential incorporation into polymers or its use in the formation of supramolecular assemblies, is not documented in the available literature.

Use as a Probe Molecule for Biochemical Pathway Elucidation

There are no published studies that utilize this compound as a chemical probe to investigate or elucidate biochemical pathways.

Contribution to the Synthesis of Diverse Heterocyclic Compounds

While this compound is itself a heterocyclic compound, no specific research was found that documents its use as a starting material or intermediate for the synthesis of other diverse heterocyclic systems.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 4-alkoxypiperidines often relies on traditional methods that may not be optimal in terms of efficiency, cost, or environmental impact. Future research must prioritize the development of greener and more sustainable synthetic strategies.

Key Research Thrusts:

Catalytic Hydrogenation: While the hydrogenation of substituted pyridines is a common method, there is a need for catalysts that operate under milder conditions and are more tolerant of various functional groups. mdpi.comdtic.mil Research into non-precious metal catalysts, such as those based on nickel or iron, could provide more cost-effective and sustainable alternatives to palladium or rhodium catalysts. mdpi.com

One-Pot and Tandem Reactions: Designing multi-component reactions or tandem catalytic cycles that can construct the 4-(2-Methylpropoxy)piperidine scaffold in a single step from simple precursors would significantly improve efficiency by reducing the number of isolation and purification steps. mdpi.com

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalability. Developing a continuous flow process for the synthesis of this compound would be a significant advancement.

Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and reduce the environmental footprint. Exploring enzymes for the etherification of 4-hydroxypiperidine (B117109) or the asymmetric reduction of a pyridine (B92270) precursor represents a promising direction.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Advanced Catalytic Hydrogenation | Higher yields, milder conditions, functional group tolerance. mdpi.com | Catalyst cost and stability, selectivity for complex substrates. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, lower operational costs. mdpi.com | Complex reaction optimization, potential for side reactions. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Initial setup cost, potential for clogging with solid materials. |

| Bio-catalysis | High stereoselectivity, environmentally friendly, mild reaction conditions. | Enzyme stability and availability, substrate scope limitations. |

Exploration of Novel Biological Targets and Mechanisms

While piperidine (B6355638) derivatives are known to interact with a wide range of biological targets, the specific therapeutic potential of this compound is largely unexplored. clinmedkaz.orgajchem-a.combenthamscience.com A systematic investigation into its biological activity is a critical next step.

Future research should focus on:

High-Throughput Screening: Screening this compound and a library of its derivatives against a broad panel of biological targets (e.g., GPCRs, ion channels, enzymes) could uncover novel therapeutic applications. clinmedkaz.org

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are necessary to understand how the compound exerts its effects at a molecular level. This includes identifying direct binding partners and downstream signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with systematic modifications to the this compound scaffold will be crucial for optimizing potency and selectivity for a given biological target. wustl.edunih.govnih.gov This could involve altering the ether side chain, substituting other positions on the piperidine ring, or modifying the piperidine nitrogen.

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| G-Protein Coupled Receptors (GPCRs) | The piperidine scaffold is a common motif in GPCR ligands. clinmedkaz.org | Neurological disorders, metabolic diseases, inflammation. |

| Ion Channels | Piperidine-containing compounds have shown activity as ion channel modulators. clinmedkaz.org | Pain, cardiovascular diseases, epilepsy. |

| Enzymes (e.g., Kinases, Proteases) | The structure could serve as a scaffold for designing specific enzyme inhibitors. clinmedkaz.orgnih.gov | Cancer, infectious diseases, Alzheimer's disease. nih.gov |

| Transporters | The molecule's properties may allow it to interact with neurotransmitter or solute carriers. | Depression, anxiety, metabolic disorders. |

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to guide and accelerate the drug discovery process. Applying these methods to this compound can help in prioritizing synthetic targets and predicting their biological activities.

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound derivatives to the 3D structures of known biological targets can predict binding affinity and orientation, guiding the design of more potent molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of analogs with their biological activity can help in predicting the activity of new, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction and the role of specific residues. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. nih.govnih.govijettjournal.org

Future applications for the this compound scaffold include:

De Novo Drug Design: Using generative AI models to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. nih.govcrimsonpublishers.commdpi.com

Predictive Toxicology: Employing ML algorithms to predict potential toxicity and adverse effects early in the discovery process, reducing late-stage failures.

Synthesis Planning: AI tools can analyze the chemical structure and propose efficient and novel synthetic routes, addressing challenges in sustainable synthesis. mdpi.com

| AI/ML Application | Description | Impact on Drug Discovery |

| Generative Models | Algorithms that create novel molecular structures with desired properties. crimsonpublishers.com | Accelerates the design of potent and selective lead compounds. |

| Predictive Analytics | ML models trained on large datasets to predict properties like bioactivity, ADME, and toxicity. nih.govnih.gov | Reduces the cost and time of experimental testing by prioritizing promising candidates. |

| Retrosynthesis Prediction | AI systems that suggest synthetic pathways for a target molecule. | Optimizes chemical synthesis, potentially discovering more efficient and sustainable routes. |

Discovery of Unconventional Chemical Reactivity

Exploring the fundamental chemical reactivity of this compound beyond its use as a scaffold could lead to new synthetic methodologies and applications.

Areas for investigation:

Catalytic Activity: Investigating whether the compound or its metal complexes can act as catalysts for organic transformations. The piperidine nitrogen and ether oxygen could potentially coordinate with metal centers to create a unique catalytic environment.

Ring-Opening Reactions: Studying novel methods to selectively open the piperidine ring could provide access to a new class of functionalized acyclic amines, which are valuable synthetic intermediates.

C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds on the piperidine ring would allow for the late-stage diversification of the scaffold, enabling rapid generation of analog libraries for SAR studies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2-Methylpropoxy)piperidine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidine derivatives and 2-methylpropyl halides. Key steps include:

- Solvent Selection : Dichloromethane or THF is preferred for balancing reactivity and solubility .

- Base Choice : Triethylamine or NaOH facilitates deprotonation and accelerates substitution .

- Temperature Control : Reactions are conducted at 0–25°C to minimize side products like over-alkylation .

- Purification : Crystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes reactivity |

| Base | Triethylamine | Reduces byproducts |

| Reaction Temperature | 0–25°C | Balances kinetics |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm, methylpropoxy group at δ 1.0–1.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H] at m/z 172) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles; SHELX software refines crystal structures .

- HPLC : Quantifies purity using a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adopt OSHA and ACGIH guidelines:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- PPE : Nitrile gloves, lab coats, and goggles prevent dermal/ocular exposure .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .

- Waste Disposal : Segregate halogenated waste (e.g., dichloromethane) for incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reactions?

- Methodological Answer : Use DFT calculations (Gaussian 16) to map electron density and frontier molecular orbitals:

- Reactivity Hotspots : The piperidine nitrogen and methylpropoxy oxygen are nucleophilic sites .

- Transition State Analysis : Identify energy barriers for SN2 substitution or oxidation pathways .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys) propose synthetic routes using databases of analogous piperidine reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Cross-validate findings using:

- Dose-Response Curves : Test EC/IC values across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) .

- Structural Analogues : Compare activity of hydrochloride vs. freebase forms (solubility impacts bioavailability) .

- Target Validation : siRNA knockdown or CRISPR-Cas9 editing confirms receptor specificity (e.g., serotonin 5-HT for CNS applications) .

Q. How is this compound integrated into drug discovery pipelines for neurological disorders?

- Methodological Answer : The compound serves as a scaffold in CNS drug design:

- Pharmacophore Modeling : Its piperidine core and ether side chain align with 5-HT receptor binding pockets .

- SAR Studies : Modifying the methylpropoxy chain length alters blood-brain barrier permeability (e.g., logP optimization) .

- In Vivo Testing : Rodent models assess antipsychotic efficacy (e.g., prepulse inhibition tests for schizophrenia) .

| Derivative | Modification | Bioactivity (IC) |

|---|---|---|

| Parent compound | None | 850 nM |

| Fluoro-substituted analogue | 4-Fluoro on phenyl ring | 120 nM |

Q. What advanced techniques analyze the environmental impact of this compound residues?

- Methodological Answer : Conduct ecotoxicological assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.